![molecular formula C48H56Cl3NO20 B12403938 Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP is a biochemical reagent used as a biological material or organic compound in life science research . It is known for its high purity and is widely cited in global scientific literature . The compound has a molecular weight of 1073.31 and a chemical formula of C48H56Cl3NO20 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency . The process involves large-scale synthesis, purification, and quality control measures to meet the stringent requirements of scientific research .
Chemical Reactions Analysis
Types of Reactions
Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reaction conditions vary depending on the desired transformation and include specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction performed. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or receptors, modulating their activity, and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and research context .
Comparison with Similar Compounds
Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP is unique due to its specific chemical structure and properties. Similar compounds include other glycosylated derivatives and biochemical reagents used in life science research . These compounds share some functional similarities but differ in their specific applications and effects .
List of Similar Compounds
- Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP
- Neu5Gc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP
- Neu5Troc[1Me,4789Ac]alpha(2-6)Gal[26Bn]-beta-MP
Properties
Molecular Formula |
C48H56Cl3NO20 |
|---|---|
Molecular Weight |
1073.3 g/mol |
IUPAC Name |
methyl (2S,4S,5R,6R)-4-acetyloxy-2-[(2S,3R,4S,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate |
InChI |
InChI=1S/C48H56Cl3NO20/c1-27(53)63-25-37(67-29(3)55)40(68-30(4)56)41-38(52-46(59)65-26-48(49,50)51)35(66-28(2)54)21-47(71-41,45(58)61-6)72-42-39(57)36(24-62-22-31-13-9-7-10-14-31)70-44(69-34-19-17-33(60-5)18-20-34)43(42)64-23-32-15-11-8-12-16-32/h7-20,35-44,57H,21-26H2,1-6H3,(H,52,59)/t35-,36+,37+,38+,39-,40+,41+,42-,43+,44+,47-/m0/s1 |
InChI Key |
HNINFVMNWIPTPG-MEHNZLDESA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)OC)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


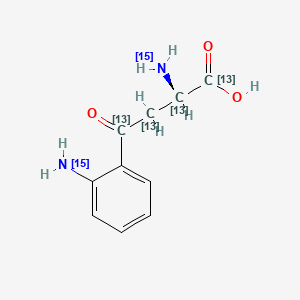
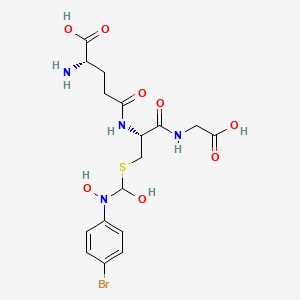
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
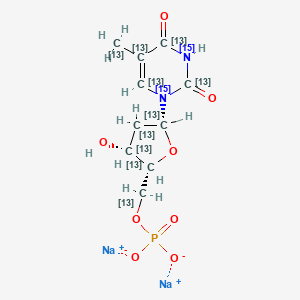
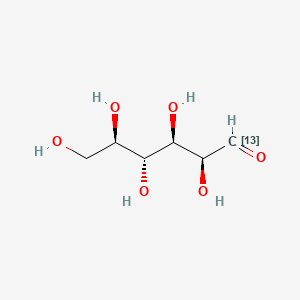
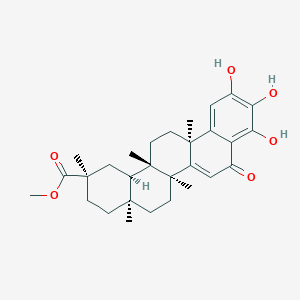
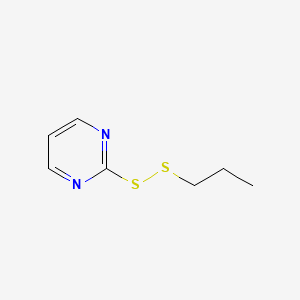

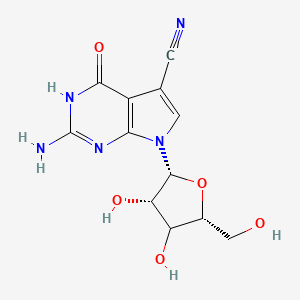
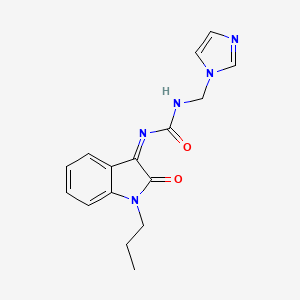
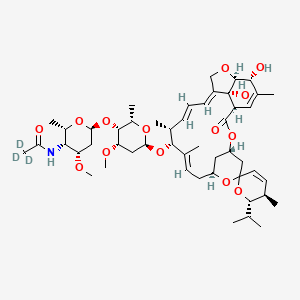
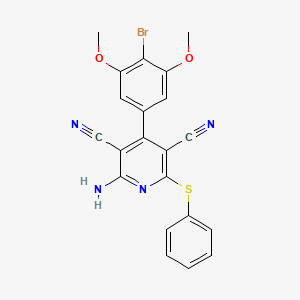
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
